molecular formula C12H16ClFN2O3 B2508318 4-[(3-Fluoro-2-nitrophenoxy)methyl]piperidine hydrochloride CAS No. 1286272-66-9

4-[(3-Fluoro-2-nitrophenoxy)methyl]piperidine hydrochloride

Cat. No.: B2508318
CAS No.: 1286272-66-9
M. Wt: 290.72
InChI Key: MLDLJJGWAZHLHW-UHFFFAOYSA-N
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Description

4-[(3-Fluoro-2-nitrophenoxy)methyl]piperidine hydrochloride is a chemical compound with the molecular formula C12H16ClFN2O3 and a molecular weight of 290.7184432 . This compound is known for its unique structure, which includes a piperidine ring substituted with a 3-fluoro-2-nitrophenoxy group. It is often used in various scientific research applications due to its distinct chemical properties.

Preparation Methods

The synthesis of 4-[(3-Fluoro-2-nitrophenoxy)methyl]piperidine hydrochloride typically involves several steps, including the formation of the piperidine ring and the introduction of the fluoro and nitro groups. One common method involves the reaction of piperidine with 3-fluoro-2-nitrophenol in the presence of a suitable base and solvent. The reaction conditions often include elevated temperatures and prolonged reaction times to ensure complete conversion . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

4-[(3-Fluoro-2-nitrophenoxy)methyl]piperidine hydrochloride can undergo various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

4-[(3-Fluoro-2-nitrophenoxy)methyl]piperidine hydrochloride has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activity and interactions with biological molecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 4-[(3-Fluoro-2-nitrophenoxy)methyl]piperidine hydrochloride involves its interaction with specific molecular targets and pathways. The fluoro and nitro groups play a crucial role in its reactivity and binding affinity. The compound may act as an inhibitor or activator of certain enzymes or receptors, depending on its structure and the specific biological context .

Comparison with Similar Compounds

4-[(3-Fluoro-2-nitrophenoxy)methyl]piperidine hydrochloride can be compared with other similar compounds, such as:

    4-[(3-Chloro-2-nitrophenoxy)methyl]piperidine hydrochloride: Similar structure but with a chlorine atom instead of a fluorine atom.

    4-[(3-Fluoro-2-nitrophenoxy)methyl]morpholine hydrochloride: Similar structure but with a morpholine ring instead of a piperidine ring.

The presence of different substituents and ring structures can significantly influence their chemical behavior and biological activity .

Properties

IUPAC Name

4-[(3-fluoro-2-nitrophenoxy)methyl]piperidine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15FN2O3.ClH/c13-10-2-1-3-11(12(10)15(16)17)18-8-9-4-6-14-7-5-9;/h1-3,9,14H,4-8H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLDLJJGWAZHLHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1COC2=C(C(=CC=C2)F)[N+](=O)[O-].Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClFN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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